molecular formula C12H12N2O B2852034 3-(Pyridin-2-ylmethoxy)aniline CAS No. 105326-56-5

3-(Pyridin-2-ylmethoxy)aniline

Cat. No.: B2852034
CAS No.: 105326-56-5
M. Wt: 200.241
InChI Key: HGHLFKVWEXFLES-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It consists of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the chloromethyl group, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-chloromethylpyridine, aniline, base (e.g., sodium hydroxide or potassium carbonate)

    Solvent: Commonly used solvents include ethanol or dimethylformamide (DMF)

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid for sulfonation) or halogenating agents (e.g., bromine for bromination).

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions

Scientific Research Applications

3-(Pyridin-2-ylmethoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylmethoxy)aniline is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

3-(pyridin-2-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLFKVWEXFLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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